Cas no 313233-24-8 (2-(2-methoxy-4-nitrophenyl)acetonitrile)
2-(2-methoxy-4-nitrophenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-4-nitrophenylacetonitrile
- 2-(2-methoxy-4-nitrophenyl)acetonitrile
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- Inchi: 1S/C9H8N2O3/c1-14-9-6-8(11(12)13)3-2-7(9)4-5-10/h2-3,6H,4H2,1H3
- InChI Key: BTCXWEGLTDOJFW-UHFFFAOYSA-N
- SMILES: C1(CC#N)=CC=C([N+]([O-])=O)C=C1OC
2-(2-methoxy-4-nitrophenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831157-0.05g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1831157-0.1g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1831157-0.25g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1831157-0.5g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1831157-1.0g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 1g |
$728.0 | 2023-06-03 | ||
| Enamine | EN300-1831157-2.5g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1831157-5.0g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 5g |
$2110.0 | 2023-06-03 | ||
| Enamine | EN300-1831157-10.0g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 10g |
$3131.0 | 2023-06-03 | ||
| Enamine | EN300-1831157-1g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1831157-5g |
2-(2-methoxy-4-nitrophenyl)acetonitrile |
313233-24-8 | 5g |
$1614.0 | 2023-09-19 |
2-(2-methoxy-4-nitrophenyl)acetonitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(2-methoxy-4-nitrophenyl)acetonitrile
Introduction to 2-(2-Methoxy-4-Nitrophenyl)Acetonitrile (CAS No. 313233-24-8)
2-(2-Methoxy-4-Nitrophenyl)Acetonitrile (CAS No. 313233-24-8) is a versatile organic compound with significant applications in the fields of organic synthesis, pharmacology, and materials science. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug development and as a building block for advanced materials.
The molecular structure of 2-(2-Methoxy-4-Nitrophenyl)Acetonitrile comprises a phenyl ring substituted with methoxy and nitro groups, along with an acetonitrile moiety. The methoxy group (-OCH₃) at the 2-position and the nitro group (-NO₂) at the 4-position on the phenyl ring contribute to its electronic properties, making it a valuable intermediate in various chemical reactions. The acetonitrile group (-C≡N), attached to the phenyl ring via a methylene bridge (-CH₂-), adds to its reactivity and functional diversity.
Recent studies have highlighted the role of 2-(2-Methoxy-4-Nitrophenyl)Acetonitrile in the synthesis of bioactive compounds. Researchers have explored its use as a precursor for developing anti-inflammatory agents, antiviral drugs, and anticancer therapeutics. The compound's ability to undergo various nucleophilic substitutions and condensation reactions makes it an ideal candidate for constructing complex molecular architectures.
In terms of synthesis, 2-(2-Methoxy-4-Nitrophenyl)Acetonitrile can be prepared through several methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of 2-methoxy-4-nitrochlorobenzene with sodium cyanide in a polar solvent, followed by purification steps to isolate the desired product. The choice of solvent and reaction conditions significantly influences the yield and purity of the compound.
The application of CAS No. 313233-24-8 extends beyond pharmaceuticals into materials science. Its use as a monomer in polymer synthesis has been investigated, particularly in the development of high-performance polymers with tailored electronic properties. The acetonitrile group's electron-withdrawing nature enhances the polymer's stability and conductivity, making it suitable for applications in electronics and optoelectronics.
From an environmental perspective, understanding the degradation pathways of 2-(Methoxyphenyl)Acetonitrile derivatives is crucial for assessing their ecological impact. Recent research has focused on biodegradation studies under aerobic and anaerobic conditions, revealing that certain microbial communities can metabolize these compounds efficiently under specific environmental conditions.
In conclusion, CAS No. 313233-24-8, or 2-(Methoxyphenyl)Acetonitrile, stands out as a multifaceted compound with promising potential across diverse scientific domains. Its structural features, reactivity, and versatility continue to drive innovative research, ensuring its relevance in both academic and industrial settings for years to come.
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